Senkyunolide H
Description
Contextualization within the Phthalide (B148349) Class of Natural Products
Phthalides are a class of bicyclic aromatic compounds characterized by a lactone ring fused to a benzene (B151609) ring. They are considered derivatives of isobenzofuranone. The structural diversity within the phthalide class is vast, with variations in the substituents on both the aromatic and lactone rings, as well as the degree of saturation in the heterocyclic ring. nih.gov
Senkyunolide H belongs to the subgroup of tetrahydrophthalides, meaning its isobenzofuranone core structure is partially saturated. It is structurally related to other well-known phthalides, such as ligustilide (B1675387) and its isomer, senkyunolide I. nih.gov The chemical structure of this compound features a butylidene side chain and hydroxyl groups, which contribute to its specific chemical properties and biological activities. nih.gov The introduction of hydroxyl groups, in particular, can significantly alter the polarity and reactivity of the molecule compared to other phthalides. nih.gov
Historical Perspectives and Early Discoveries of this compound and Related Phthalides
The investigation of phthalides dates back several decades, with early research focusing on identifying the aromatic constituents of various plants used in traditional medicine. A pivotal moment in the history of this class of compounds was the extensive research on Ligusticum officinale, a medicinal herb commonly known as "Senkyu". A study by Mitsuhashi and co-workers was among the first to isolate and identify a series of hydroxylated phthalide derivatives from this plant. This seminal work led to the discovery of this compound, along with a number of related compounds such as Senkyunolide B, C, I, and J. usda.gov
Initially, some compounds isolated from celery (Apium graveolens) were given names like "sedanenolide," which would later be reclassified and named senkyunolides to create a more systematic nomenclature. usda.gov this compound is also considered an isomer of senkyunolide I and can be formed through the degradation of other primary phthalides, such as ligustilide, during the processing and storage of plant materials. nih.gov The isolation and purification of this compound have been achieved from the rhizome of Ligusticum chuanxiong using techniques like counter-current chromatography. researchgate.netnih.gov
Significance of this compound in Bioactive Compound Research
This compound is a subject of significant interest in bioactive compound research due to its diverse pharmacological activities demonstrated in preclinical studies. researchgate.net Research has highlighted its potential in several areas, including neuroprotection, anti-inflammatory effects, and antioxidant activity. researchgate.netresearchgate.net
Studies have shown that this compound exhibits antiproliferative effects and can reduce oxidative stress. caymanchem.com It has also been investigated for its potential to attenuate osteoclastogenesis, suggesting a possible role in bone health research. caymanchem.com The range of biological effects attributed to this compound has established it as a promising candidate for further investigation in the development of new therapeutic agents. researchgate.net
Detailed Research Findings
The bioactive properties of this compound have been characterized in various in vitro and in vivo models. The following tables summarize some of the key research findings.
| Biological Effect | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Antiproliferative | Primary mouse aorta smooth muscle cells | Inhibited cell proliferation with an IC50 value of <0.1 µg/ml. | caymanchem.com |
| Antioxidant | Human liver HepG2 cells | Increased levels of heme oxygenase-1 (HO-1) and reduced reactive oxygen species (ROS) and malondialdehyde (MDA) at concentrations of 150 and 200 µg/ml. | caymanchem.com |
| Neuroprotective | PC12 cells | Attenuated MPP⁺-induced neurotoxicity and apoptosis. | researchgate.net |
| Biological Effect | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Anti-osteoporosis | Ovariectomized mice | Decreased bone resorption. | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3Z)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4- |
InChI Key |
DQNGMIQSXNGHOA-WTKPLQERSA-N |
Isomeric SMILES |
CCC/C=C\1/C2=C(C(C(CC2)O)O)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Origin of Product |
United States |
Natural Occurrence and Botanical Origin
Primary Botanical Sources
Research has identified several key plant species as primary sources of Senkyunolide H. These plants are often cultivated for their rhizomes, which contain a rich profile of bioactive compounds, including a variety of phthalides.
Table 1: Primary Botanical Sources of this compound
| Botanical Name | Common Name(s) | Plant Part |
|---|---|---|
| Ligusticum chuanxiong Hort. | Chuanxiong Rhizoma, Szechuan Lovage | Rhizome |
| Angelica sinensis (Oliv.) Diels | Danggui, Chinese Angelica | Root |
Ligusticum chuanxiong, commonly known as Chuanxiong, is a well-documented source of this compound. medchemexpress.comresearchgate.netcabidigitallibrary.org This perennial plant's rhizome is frequently used in traditional Chinese medicine and has been the subject of extensive phytochemical analysis. researchgate.net Studies have consistently isolated this compound from extracts of Chuanxiong rhizome, identifying it as one of the key phthalide (B148349) constituents. researchgate.netcabidigitallibrary.org
This compound is also present in the dried root of Angelica sinensis, or Danggui. nih.govnih.govnih.gov This plant is another cornerstone of traditional Chinese medicine. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analyses have confirmed the presence of this compound alongside other phthalides in A. sinensis root samples. figshare.comkaiser.com.twproquest.com Comparative studies have noted variations in the content of this compound between wild and cultivated varieties of A. sinensis. nih.gov
The rhizome of Cnidium officinale is a significant natural source of this compound. nih.govjst.go.jpusda.gov This plant, which is widely cultivated in China, Japan, and Korea, contains numerous bioactive phthalide derivatives. nih.gov Investigations into the chemical components of C. officinale have led to the successful isolation and structural elucidation of this compound, among other related compounds. nih.govusda.govnih.gov
Variations in this compound Content Based on Processing and Storage Conditions
The concentration of this compound in its botanical sources is not static; it is significantly influenced by post-harvest processing and storage. Research indicates that this compound, along with its isomer Senkyunolide I, can be formed through the degradation of other primary phthalides present in the fresh plant material. nih.govmdpi.com
Studies on the rhizomes of L. chuanxiong have shown that during storage, the content of major phthalides like ligustilide (B1675387) and senkyunolide A tends to decrease significantly. nih.govmdpi.com Concurrently, the quantities of this compound and Senkyunolide I increase. nih.govmdpi.com For instance, after two years of storage at room temperature, the levels of this compound were found to have risen. nih.gov Similarly, processing methods such as drying can alter the chemical profile. When fresh L. chuanxiong rhizomes were dried at 60°C for 24 hours, the concentration of this compound and its isomer increased as other phthalides degraded. nih.govmdpi.com
Relationship to Other Phthalides Present in Natural Sources (e.g., Ligustilide, Senkyunolide I, Senkyunolide A)
This compound exists within a complex mixture of structurally similar phthalides in its natural plant sources. nih.govproquest.comusda.govnih.gov Its chemical relationship with other prominent phthalides, particularly Ligustilide, Senkyunolide I, and Senkyunolide A, is of significant interest.
This compound is an isomer of Senkyunolide I. nih.govmdpi.com Both compounds are generally considered to be oxidative or degradation products of Ligustilide, which is often the most abundant phthalide in fresh rhizomes of plants like L. chuanxiong. nih.govmdpi.comresearchgate.net The chemical transformation from Ligustilide is a key factor in the eventual concentration of this compound.
This relationship is evident in the inverse correlation of their concentrations during processing and aging. As the content of Ligustilide and Senkyunolide A decreases over time or with heat treatment, the content of this compound and Senkyunolide I correspondingly increases. nih.govmdpi.com This suggests a precursor-product dynamic within the plant material.
Table 2: Relationship Between this compound and Other Major Phthalides
| Compound | Relationship to this compound | Observation |
|---|---|---|
| Ligustilide | Precursor | Content decreases during storage and processing as this compound content increases. nih.govmdpi.com |
| Senkyunolide I | Isomer | Content often increases in parallel with this compound during storage and processing. nih.govmdpi.com |
| Senkyunolide A | Co-occurring Phthalide | Content tends to decrease alongside Ligustilide during storage and processing. nih.govmdpi.com |
Isolation, Purification, and Analytical Methodologies for Research
Extraction Techniques from Botanical Matrices
The initial and critical step in obtaining Senkyunolide H is its efficient extraction from the plant matrix, most notably from the rhizome of Ligusticum chuanxiong. The choice of extraction technique significantly influences the yield and purity of the target compound. Both conventional and advanced extraction methods are employed, each with distinct principles and efficiencies.
Conventional solvent extraction remains a fundamental approach for the procurement of phthalides like this compound from plant materials. These methods are predicated on the principle of solid-liquid extraction, where the solubility of the target compound in a selected solvent is the driving force.
Reflux and Immersion: These techniques involve the heating of a solvent with the plant material over a prolonged period to enhance extraction efficiency. While specific documented applications of reflux and simple immersion for the sole purpose of extracting this compound are not extensively detailed, the general use of solvents like ethanol in heated extractions is common for obtaining crude extracts of Ligusticum chuanxiong that contain this compound. researchgate.net
Ultrasonication-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cellular structure, facilitating the release of intracellular components, including this compound, into the solvent. hkbu.edu.hkphytojournal.com Methanol is a commonly used solvent in this process. hkbu.edu.hk One study on the related compound Senkyunolide A involved sonication of the plant powder with methanol at room temperature for 30 minutes, with the extraction repeated three times to maximize yield. hkbu.edu.hk Petroleum ether has also been employed as a solvent in ultrasonication-assisted extraction of phthalides from Ligusticum chuanxiong. hkbu.edu.hk
Table 1: Comparison of Conventional Solvent Extraction Parameters for Phthalides
| Extraction Method | Solvent(s) | Key Parameters | Typical Application |
| Ultrasonication | Methanol, Petroleum Ether | Time, Temperature, Frequency | Extraction of Senkyunolide A from Ligusticum chuanxiong powder. hkbu.edu.hkhkbu.edu.hk |
To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies have been developed. These methods often offer higher efficiency, selectivity, and are more environmentally benign.
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. researchgate.net Supercritical CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, enabling selective extraction of compounds like this compound. researchgate.net One study utilized supercritical CO2 at 20 MPa and 40°C to obtain an essential oil rich in phthalides from Ligusticum chuanxiong. researchgate.net
Ultra-High Pressure Ultrasonic-Assisted Extraction (UHPUAE) and Ionic Liquid-Based Microwave/Ultrasound-Assisted Extraction (IL-MAE/UAE): While specific applications of these highly advanced techniques for the extraction of this compound are not yet widely documented in readily available literature, they represent the cutting edge of extraction technology. UHPUAE combines the benefits of high pressure and ultrasonication to enhance extraction efficiency. IL-MAE/UAE utilizes ionic liquids as novel solvents in combination with microwave or ultrasonic energy, offering unique selectivity and extraction capabilities. The principles of these methods suggest their potential for future applications in the efficient extraction of this compound.
Chromatographic Separation and Purification Approaches
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of this compound from this mixture.
Counter-Current Chromatography is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample. nih.govmdpi.com This method has been successfully applied to the preparative isolation and purification of this compound from the extracts of Rhizoma Chuanxiong. nih.gov
In one application, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 was employed. nih.gov From a 400 mg crude extract, a single CCC run yielded 1.7 mg of this compound with a purity of 93%. nih.gov Another study utilized a two-phase solvent system of N-butanol–acetic acid–water (4:1:5, v/v) in a high-speed countercurrent chromatography (HSCCC) setup to rapidly obtain a mixture containing Senkyunolide I and this compound. scientific.net
Table 2: Application of Counter-Current Chromatography for this compound Purification
| CCC Method | Solvent System (v/v) | Mobile Phase | Yield from Crude Extract | Purity | Reference |
| CCC | n-hexane-ethyl acetate-methanol-water (3:7:4:6) | Lower phase | 1.7 mg from 400 mg | 93% | nih.gov |
| HSCCC | N-butanol–acetic acid–water (4:1:5) | Not specified | Mixture containing SEI and SEH | Not specified for individual compound | scientific.net |
Preparative HPLC is a high-resolution chromatographic technique used for the isolation of pure compounds from a mixture on a larger scale than analytical HPLC. lcms.cz It is often used as a final polishing step to achieve high purity.
A method combining HSCCC and preparative HPLC has been effectively used for the purification of this compound. scientific.net After an initial separation by HSCCC, the resulting mixture containing this compound was further purified by preparative HPLC using a methanol–water (50:50) mobile phase at a flow rate of 5 mL·min-1. scientific.net This combined approach yielded this compound with a purity of 93%. scientific.net The use of reversed-phase preparative HPLC has also been described for the isolation of related phthalides, demonstrating its utility in separating these compounds. researchgate.net
Analytical Quantification and Characterization Methods
Once isolated, this compound must be accurately quantified and its chemical structure unequivocally identified. Various analytical techniques are employed for these purposes.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the quantification of this compound. An HPLC method with gradient elution has been developed for the simultaneous determination of this compound and other active components. cabidigitallibrary.org This method demonstrated good linearity for this compound in the range of 2.08-41.60 µg/mL with a correlation coefficient (r) of 0.9993. cabidigitallibrary.org The average recovery for this method was 96.81% with a relative standard deviation (RSD) of 1.51%. cabidigitallibrary.org
For structural characterization, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. Liquid chromatography-mass spectrometry (LC-MS) provides information on the molecular weight and fragmentation pattern of the compound. nih.govsigmaaldrich.com High-resolution mass spectrometry, such as LC-Orbitrap-MS, allows for the determination of the elemental composition and aids in the identification of metabolites. nih.govresearchgate.net The structure of purified this compound has been confirmed by MS and 1H NMR. nih.gov
Table 3: HPLC Method Parameters for Quantification of this compound
| Parameter | Value | Reference |
| Linearity Range | 2.08-41.60 µg/mL | cabidigitallibrary.org |
| Correlation Coefficient (r) | 0.9993 | cabidigitallibrary.org |
| Average Recovery | 96.81% | cabidigitallibrary.org |
| RSD | 1.51% | cabidigitallibrary.org |
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Photodiode Array Detection (PAD), Diode Array Detection (DAD))
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. Coupled with various detectors like Ultraviolet (UV), Photodiode Array (PAD), and Diode Array (DAD), HPLC provides reliable methods for analyzing this compound in extracts from medicinal plants such as Ligusticum chuanxiong and Angelica sinensis.
In a typical application, this compound was successfully separated from a crude extract of Rhizoma Chuanxiong. researchgate.net The analysis utilized a C18 column and a gradient elution system with a mobile phase consisting of methanol and a dilute phosphoric acid solution, with detection monitored at 280 nm. researchgate.net Such methods allow for the simultaneous determination of this compound alongside other key bioactive compounds. For instance, an HPLC method was developed to concurrently detect eight chemical components in Angelicae Sinensis Radix, including this compound. nih.gov
The combination of HPLC with DAD and Electrospray Ionization Mass Spectrometry (ESI-MS) has been effectively used for the qualitative and quantitative analysis of major constituents in Chuanxiong. hkbu.edu.hk In these analyses, this compound was unambiguously identified by comparing its retention time and spectral data with that of a reference standard. hkbu.edu.hk The validation of these HPLC methods is critical, encompassing assessments of linearity, reproducibility, and recovery to ensure the accuracy and precision of the results. hkbu.edu.hknih.gov
Table 1: Example HPLC Conditions for this compound Analysis researchgate.net
| Parameter | Condition |
| Column | Apollo C18 (150 mm × 4.6 mm) |
| Column Temperature | 30°C |
| Mobile Phase | Eluent A: MethanolEluent B: 0.05% H₃PO₄ in water |
| Gradient | 0 min: 80% B10 min: 50% B35 min: 25% B45 min: 5% B45.01 min: 80% B (hold 5 min) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), Time-of-Flight Mass Spectrometry (TOF-MS), Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Liquid Chromatography-Orbitrap-Mass Spectrometry (LC-Orbitrap-MS))
Mass spectrometry (MS), particularly when coupled with liquid chromatography, offers high sensitivity and specificity for the analysis of this compound and its metabolites. These techniques are indispensable for structural characterization and metabolic profiling.
Ultra-High Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) has been instrumental in identifying the in vivo metabolites of this compound in rats. magtechjournal.com This method allows for the rapid elucidation of metabolic pathways by providing accurate mass measurements and fragment ion data for the parent compound and its 32 detected metabolites. magtechjournal.com The chromatographic separation for this analysis was performed on a C18 column with a gradient elution using an acetonitrile and water (containing 0.1% acetic acid) mobile phase. magtechjournal.com
Similarly, Liquid Chromatography-Orbitrap-Mass Spectrometry (LC-Orbitrap-MS) has been used to identify and characterize the in vitro metabolites of this compound in rat and human hepatocytes. nih.govresearchgate.net The high-resolution capabilities of Orbitrap MS enable the proposal of metabolite structures based on accurate mass analysis of precursor ions and their fragmentation patterns. nih.govresearchgate.net A study using this technique identified a total of 10 metabolites, with hydroxylation, hydration, glucuronidation, and GSH conjugation being the primary metabolic pathways. nih.gov
A selective liquid chromatography-mass spectrometric (LC-MS) method has also been developed for the simultaneous determination of this compound and the related Senkyunolide I in rat plasma, demonstrating the technique's utility in pharmacokinetic studies. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-qNMR for quantitative and qualitative analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and quantitative analysis of this compound. While complex MS techniques provide fragmentation data, NMR offers detailed information about the connectivity of atoms within the molecule.
Quantitative ¹H-NMR (¹H-qNMR) spectroscopy has emerged as a valuable method for the simultaneous determination of multiple active components in medicinal herbs without relying on individual reference standards for each compound. researchgate.net This technique provides both qualitative and quantitative data, and its results have shown no significant difference when compared to established HPLC-UV methods for the analysis of constituents in Angelicae sinensis Radix. researchgate.net
Furthermore, NMR spectroscopy, including 1D and 2D experiments, is crucial for definitively identifying the structures of isolated compounds and their metabolites. In studies of the related compound Senkyunolide I, NMR was used in conjunction with UPLC/Q-TOF-MS to precisely determine the structures of its metabolites isolated from rat bile. nih.gov Public databases such as PubChem also catalog spectral information, including ¹³C NMR data, for this compound, which serves as a vital reference for researchers. nih.gov
Quantitative Analysis of Multicomponents by Single-Marker (QAMS) Methods
The Quantitative Analysis of Multicomponents by Single-Marker (QAMS) method is an innovative and cost-effective strategy for the quality control of herbal medicines. This approach allows for the simultaneous quantification of several active components, including this compound, using a single, readily available reference compound as an internal standard. nih.govsemanticscholar.org
A QAMS method utilizing HPLC was successfully developed to simultaneously measure the content of eight components, one of which was this compound, in Angelicae Sinensis Radix. nih.gov In this study, ferulic acid was selected as the internal marker. The core of the QAMS method lies in the calculation of the Relative Correction Factor (RCF) for each analyte relative to the single marker. nih.gov
The RCF is determined by the ratio of the response of the analyte to the response of the internal standard under specific chromatographic conditions. Once established, the RCF can be used to calculate the concentration of other components without needing their individual reference standards. The robustness of the QAMS method is demonstrated by the good reproducibility of the RCFs under varying chromatographic conditions, such as different columns, column temperatures, and flow rates. nih.govnih.gov This makes the QAMS method an accurate, feasible, and economical tool for the comprehensive quality control of herbal products containing this compound. nih.gov
Table 2: Principles of the QAMS Method
| Step | Description |
| 1. Marker Selection | An easily available and stable bioactive constituent (e.g., ferulic acid) is chosen as the internal reference standard (IRS). nih.govnih.gov |
| 2. RCF Calculation | The Relative Correction Factor (RCF) for each component (including this compound) is established by analyzing a mixed standard solution containing the IRS and all analytes. RCF = (fᵢ / fₛ) = (Aᵢ * Cₛ) / (Aₛ * Cᵢ) where 'f' is the response factor, 'A' is the peak area, and 'C' is the concentration. Subscripts 'i' and 's' denote the analyte and standard, respectively. |
| 3. Sample Quantification | The content of each analyte in a sample is calculated using its pre-determined RCF and the peak area of the added IRS. Cᵢ = (Aᵢ * Cₛ) / (Aₛ * RCF) |
| 4. Validation | The stability of the RCFs is validated under different analytical conditions (e.g., different instruments, columns, temperatures) to ensure the method's robustness. nih.govnih.gov |
Standardization of Analytical Procedures
The standardization of analytical procedures is paramount to ensure the reliability, reproducibility, and accuracy of data related to this compound. This involves a comprehensive validation of the chosen analytical method.
For HPLC-based methods, a full validation protocol typically includes assessments of linearity, sensitivity, precision, repeatability, stability, and accuracy (recovery). hkbu.edu.hknih.gov
Linearity is established by creating a calibration curve with a series of standard solutions at different concentrations. A high correlation coefficient (e.g., R² > 0.999) indicates a good linear relationship. nih.gov
Precision and repeatability are evaluated through intra- and inter-day assays, with results often expressed as the relative standard deviation (RSD), which should fall within acceptable limits (e.g., <2%). hkbu.edu.hk
Recovery studies are performed by spiking a known amount of the standard compound into a sample matrix to determine the accuracy of the extraction and analytical procedure. Recovery rates typically fall within a range of 96-102%. hkbu.edu.hknih.gov
In the context of the QAMS method, standardization involves demonstrating the stability of the Relative Correction Factors (RCFs) across different experimental conditions. This includes using different HPLC columns, varying column temperatures, and altering mobile phase flow rates to confirm that the RCFs remain consistent, thus ensuring the method is robust and transferable. nih.govnih.gov Such rigorous validation ensures that the analytical methods can be reliably used for the quality assessment of raw materials and finished products containing this compound. hkbu.edu.hk
Biosynthesis and Chemical Transformations in Biological Systems
Endogenous Biosynthetic Pathways in Medicinal Plants
The biosynthesis of phthalides, a class of compounds to which Senkyunolide H belongs, has been traced back to the polyketide pathway. nih.gov Polyketides are natural products derived from the repeated condensation of a starter unit, typically acetyl-CoA, with extender units like malonyl-CoA, in a process analogous to fatty acid synthesis. wikipedia.org The initial investigations into phthalide (B148349) biosynthesis involved determining the structure of mycophenolic acid, which was identified as a derivative of the polyketide pathway. nih.gov
Subsequent research, including feeding experiments, helped to clarify the biogenetic origins of other phthalides. nih.gov For instance, studies on the formation of ligustilide (B1675387) in Levisticum officinale demonstrated that alkylphthalides are formed from polyketide precursors. nih.gov The fundamental process involves the head-to-tail linkage of acetate (B1210297) units to form a poly-β-keto chain, which then undergoes cyclization and subsequent enzymatic modifications to yield the characteristic phthalide structure. wikipedia.org Although the general pathway is understood to originate from polyketides, the specific enzymatic steps and intermediate compounds leading to the diverse array of phthalides found in nature, including this compound, remain an area of active investigation. nih.gov
The transformation of ligustilide into its hydroxylated derivatives, Senkyunolide I and its isomer this compound, is a key step in the biosynthesis of these compounds in medicinal plants like Angelica sinensis. frontiersin.org Research integrating metabolite profiles and transcriptome analysis has implicated specific enzymes in this conversion process. frontiersin.orgfrontiersin.orgresearchgate.net Among these, polyphenol oxidase (PPO) and shikimate dehydrogenase (SDH) have been identified as contributing to the transformation of ligustilide. frontiersin.org
Polyphenol oxidase is a copper-containing enzyme that typically catalyzes the oxidation of phenolic compounds into reactive quinones. nih.govwikipedia.org In the context of phthalide conversion, PPO is proposed to act on the transformation of a carbonyl group to a hydroxyl group. frontiersin.org Shikimate dehydrogenase is a key enzyme in the shikimate pathway, responsible for the NADPH-dependent reduction of 3-dehydroshikimate to shikimate. frontiersin.orgmdpi.com This enzyme is also suggested to be involved in the conversion of a carbonyl to a hydroxyl group during the transformation of ligustilide to Senkyunolide I. frontiersin.org The proposed mechanism suggests that ligustilide may first be oxidized to form an epoxide intermediate (6,7-epoxyligustilide), which is then hydrolyzed to yield Senkyunolide I. frontiersin.org Both PPO and SDH are believed to facilitate the hydroxylation steps in this transformation pathway. frontiersin.org
Elucidating the precise substrate-product relationships in the phthalide biosynthetic pathway can be achieved through in vitro assays using isolated enzymes. While direct studies on this compound are limited, the methodology has been applied to the broader phthalide pathway in plants like Angelica sinensis. frontiersin.orgresearchgate.net The general approach involves identifying candidate genes for biosynthetic enzymes through transcriptome analysis, followed by heterologous expression of these genes, often in microbial systems like Escherichia coli, to produce the corresponding proteins. frontiersin.orgresearchgate.net
These heterologously expressed proteins are then purified and used in in vitro activity assays. In these assays, a specific precursor molecule (substrate) is incubated with the enzyme, and the reaction mixture is analyzed, typically using chromatographic and mass spectrometric techniques, to identify the resulting products. frontiersin.orgresearchgate.net This method has been used to confirm the function of enzymes such as shikimate dehydrogenase and polyphenol oxidase in phthalide accumulation. frontiersin.orgresearchgate.net By demonstrating that a specific enzyme can convert a known precursor into a particular phthalide, a direct substrate-product relationship is established. This approach is crucial for piecing together the complex network of reactions that constitute the biosynthetic and transformational pathways of phthalides. nih.gov
In Vivo and In Vitro Metabolic Transformations
The metabolic transformation of this compound has been investigated through in vitro studies, revealing several primary metabolic pathways. researchgate.netresearchgate.net These biotransformation reactions are essential for the detoxification and elimination of the compound from the body. The principal metabolic routes identified for this compound are hydroxylation, hydration, glucuronidation, and glutathione (B108866) (GSH) conjugation. researchgate.netresearchgate.net
Hydroxylation: This Phase I metabolic reaction involves the introduction of a hydroxyl (-OH) group onto the this compound molecule.
Hydration: This pathway involves the addition of water across a double bond in the molecule.
Glucuronidation: A major Phase II conjugation pathway, this involves the attachment of a glucuronic acid moiety to the parent compound or its Phase I metabolites. This process significantly increases the water solubility of the compound, facilitating its excretion. frontiersin.orgnih.gov
GSH Conjugation: This is another critical Phase II detoxification pathway where glutathione is enzymatically attached to the compound. This conjugation is important for neutralizing potentially reactive electrophilic compounds. frontiersin.orgnih.gov
These pathways collectively demonstrate that this compound undergoes extensive metabolism involving both Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.netresearchgate.net
To understand the metabolic fate of this compound, in vitro studies have been conducted using hepatocytes from different species, including rats and humans. researchgate.netresearchgate.net Hepatocytes are the primary cells of the liver and contain the necessary enzymatic machinery for drug metabolism, making them a reliable model for such investigations. europa.eumdpi.com
In these experiments, this compound was incubated with both rat and human hepatocytes. The resulting metabolites were then identified and characterized using high-resolution liquid chromatography-mass spectrometry (LC-Orbitrap-MS). researchgate.netresearchgate.net The findings from these studies are summarized below.
Table 1: Summary of In Vitro Metabolism of this compound in Hepatocytes
| Experimental Model | Number of Metabolites Identified | Most Abundant Metabolites | Primary Metabolic Pathways Confirmed |
|---|---|---|---|
| Rat Hepatocytes | 10 | M3 and M4 | Hydroxylation, Hydration, Glucuronidation, GSH Conjugation |
| Human Hepatocytes | 10 | M3 and M4 | Hydroxylation, Hydration, Glucuronidation, GSH Conjugation |
Data sourced from studies on the in vitro metabolism of this compound (SNH). researchgate.netresearchgate.net
A total of ten distinct metabolites of this compound were identified in both rat and human hepatocyte incubations. researchgate.netresearchgate.net Among these, two metabolites, designated M3 and M4, were found to be the most abundant in both experimental systems. researchgate.netresearchgate.net The identification of these metabolites provides direct evidence for the metabolic pathways of hydroxylation, hydration, glucuronidation, and GSH conjugation. researchgate.netresearchgate.net
Metabolism in Relation to Biological Activity and Stability
Research has demonstrated that the principal metabolic pathways for this compound include hydroxylation, hydration, glucuronidation, and glutathione (GSH) conjugation. researchgate.netresearchgate.net Through these processes, the parent compound is converted into various metabolites. An in vitro study successfully identified a total of 10 metabolites of this compound in both rat and human hepatocyte incubations. researchgate.net Among these, two metabolites, designated as M3 and M4, were found to be the most abundant in both species, indicating they are major products of its hepatic metabolism. researchgate.net
The biotransformation of this compound is directly linked to its stability and potential efficacy. The conversion of the parent compound into more polar metabolites, such as glucuronide and glutathione conjugates, typically facilitates its excretion from the body. This metabolic clearance is a key determinant of the compound's biological half-life. The initial hydroxylation and hydration reactions represent Phase I metabolism, which introduces or exposes functional groups on the SNH molecule, preparing it for subsequent Phase II conjugation reactions.
Table of Identified Metabolic Pathways for this compound
| Phase | Metabolic Reaction | Description |
|---|---|---|
| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the parent molecule. |
| Phase I | Hydration | Addition of water across a double bond. |
| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility. |
| Phase II | GSH Conjugation | Conjugation with glutathione, a key detoxification pathway. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Preclinical Pharmacological Activities and Molecular Mechanisms
Neuroprotective and Cerebrovascular Effects
Senkyunolide H has demonstrated significant neuroprotective properties in several preclinical models of cerebrovascular disease. Its effects are primarily attributed to its ability to reduce neuronal injury and apoptosis following ischemic and hemorrhagic events in the brain. frontiersin.orgnih.gov
This compound has been shown to be effective in models of cerebral ischemic stroke (CIS). frontiersin.org In the widely used mouse Middle Cerebral Artery Occlusion (MCAO) model, which simulates focal cerebral ischemia, post-treatment with this compound led to significant improvements. frontiersin.org Specifically, it reduced the infarct volume and improved neurological scores in MCAO mice. frontiersin.org Furthermore, immunohistochemistry revealed that this compound treatment resulted in a greater number of surviving neurons in the CA1 region of the hippocampus, an area highly vulnerable to ischemic injury. frontiersin.org
In vitro studies using the PC12 cell Oxygen-Glucose Deprivation/Reperfusion (OGD/R) model, which mimics ischemia-reperfusion injury at a cellular level, corroborate these findings. researchgate.netnih.gov Treatment with this compound markedly reduced cell death and protected cell protrusion morphology in PC12 cells subjected to OGD/R. frontiersin.orgnih.gov
Table 1: Effects of this compound in a Mouse Model of Cerebral Ischemic Stroke
| Parameter | Observation in MCAO Model | Source |
|---|---|---|
| Neurological Deficit | Significantly decreased neurological scores | frontiersin.org |
| Infarct Volume | Significantly reduced infarct volume | frontiersin.org |
| Neuronal Survival | Increased number of surviving neurons in the hippocampal CA1 region | frontiersin.org |
This compound demonstrates a capacity to protect against specific neurotoxins and mitigate apoptosis. In PC12 cells, pretreatment with this compound significantly attenuated neurotoxicity and apoptosis induced by 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin used to model Parkinson's disease. kisti.re.krnih.gov The compound was found to counteract the effects of MPP+ on the expression of pro-apoptotic factors such as Bax and caspase-3. kisti.re.kr This anti-apoptotic effect is a key component of its neuroprotective action, contributing to reduced neuronal cell death in ischemic conditions. nih.govnih.gov
Beyond ischemic stroke, this compound has also shown potential in alleviating damage from intracerebral hemorrhage (ICH). frontiersin.orgmdpi.com Studies indicate that it can mitigate neuroinflammatory injury following ICH. frontiersin.org In mouse models of ICH, this compound was found to inhibit the activation of microglial cells in the hippocampus. nih.gov This effect is linked to the downregulation of the Prx1/TLR4/NF-κB signaling pathway, highlighting its role in controlling neuroinflammation associated with hemorrhagic stroke. mdpi.com
The neuroprotective effects of this compound are mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, inflammation, and apoptosis.
A crucial mechanism underlying the therapeutic potential of this compound in cerebral ischemia is the activation of the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. frontiersin.orgnih.gov This pathway is vital for regulating cell proliferation, differentiation, and apoptosis. nih.gov Research has confirmed that this compound treatment activates this pathway in both in vivo MCAO models and in vitro OGD/R models. frontiersin.org The therapeutic effect of this compound in PC12 cells was significantly inhibited by LY294002, a PI3K inhibitor, confirming the pathway's role. researchgate.net Activation of the PI3K/Akt pathway by this compound is also linked to the suppression of autophagy in neuronal cells, further contributing to its neuroprotective effects against cerebral ischemic injury. nih.govnih.gov
This compound exerts potent anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key regulator of genes involved in inflammation and immune responses. globalsciencebooks.info In models of neuroinflammation, this compound has been shown to downregulate the activation of NF-κB signaling. nih.govnih.gov This modulation inhibits the release of inflammatory factors, thereby reducing neuroinflammatory injury in conditions like ICH and CIS. nih.govmdpi.com The combined activation of the PI3K/Akt pathway and inhibition of the NF-κB pathway appears to be a central mechanism through which this compound increases anti-apoptotic capacity and reduces inflammation. frontiersin.orgnih.gov
Table 2: Molecular Mechanisms of this compound
| Signaling Pathway | Effect of this compound | Consequence | Source |
|---|---|---|---|
| PI3K/Akt | Activation | Promotes cell survival, inhibits apoptosis and autophagy | frontiersin.orgnih.govnih.gov |
| NF-κB | Modulation/Inhibition | Reduces neuroinflammation and release of inflammatory factors | frontiersin.orgnih.govnih.govmdpi.com |
Underlying Molecular Signaling Pathways
Cyclic AMP (cAMP) Signaling Pathway Involvement (e.g., p-CREB, p-AKT, p-PDK1, PKA upregulation)
This compound has been demonstrated to exert protective effects through the modulation of the Cyclic AMP (cAMP) signaling pathway. In a study utilizing an oxygen-glucose deprivation/reperfusion (OGD/R) model in PC12 cells, pretreatment with this compound was found to significantly influence key components of this pathway. The investigation revealed that this compound administration led to an upregulation in the intracellular levels of cAMP. researchgate.netnih.gov This increase in cAMP was accompanied by the elevated protein expression of several downstream effectors. Specifically, the levels of phosphorylated cAMP response element-binding protein (p-CREB), phosphorylated protein kinase B (p-AKT), phosphorylated phosphoinositide-dependent kinase-1 (p-PDK1), and protein kinase A (PKA) were all upregulated following treatment with this compound in the OGD/R model. researchgate.net These findings suggest that the neuroprotective effects of this compound may be mediated, at least in part, by the activation of the cAMP-PI3K/AKT signaling pathway. researchgate.netnih.gov
| Component | Effect of this compound Treatment | Reference |
|---|---|---|
| Intracellular cAMP | Upregulated | researchgate.net |
| p-CREB | Upregulated | researchgate.net |
| p-AKT | Upregulated | researchgate.net |
| p-PDK1 | Upregulated | researchgate.net |
| PKA | Upregulated | researchgate.net |
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (e.g., ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key signaling molecules such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is a crucial mediator of cellular responses to external stimuli and is heavily implicated in inflammation. nih.govnih.govmdpi.comresearchgate.net Research has shown that this compound can modulate this pathway to exert its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound treatment was found to inactivate the ERK signaling pathway. nih.govresearchgate.net Western blot analysis revealed that while LPS induced the activation of ERK, JNK, and p38, pretreatment with this compound led to a dose-dependent inhibition of ERK phosphorylation. researchgate.net This suggests that the anti-neuroinflammatory and antioxidant activities of this compound are mediated through the regulation of the ERK pathway. nih.gov
| MAPK Family Member | Effect of this compound Treatment | Reference |
|---|---|---|
| ERK | Inactivation/Inhibition of Phosphorylation | nih.govresearchgate.net |
| JNK | No significant effect reported in the context of this compound treatment | researchgate.net |
| p38 | No significant effect reported in the context of this compound treatment | researchgate.net |
Heme Oxygenase-1 (HO-1) Pathway Activation
The Heme Oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. mdpi.com Studies have indicated that this compound can activate this protective pathway. Research has demonstrated that both this compound and Senkyunolide I are capable of attenuating oxidative damage through the activation of the HO-1 pathway. researchgate.net This activation is a key component of the cellular response to oxidative stress, and the induction of HO-1 is considered a significant antioxidant mechanism. mdpi.com
Anti-inflammatory Effects
Inhibition of Microglia Activation (e.g., LPS-mediated Neuroinflammation in BV2 Microglia)
This compound has demonstrated significant anti-inflammatory properties through the inhibition of microglia activation. nih.govresearchgate.net In studies utilizing BV2 microglial cells stimulated with lipopolysaccharide (LPS), a model for neuroinflammation, this compound treatment effectively attenuated microglial activation in a dose-dependent manner. nih.govnih.gov Western blot and immunostaining assays confirmed this inhibitory effect. nih.gov Furthermore, flow cytometry analysis revealed that the administration of this compound promoted a shift in the microglial phenotype from the pro-inflammatory M1 state to the anti-inflammatory M2 state. nih.gov This polarization towards an M2 phenotype is a key indicator of the resolution of inflammation.
Regulation of Inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)
A hallmark of inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov Activated microglia are a primary source of these cytokines in the central nervous system. nih.gov Research has shown that this compound can effectively regulate the expression of these inflammatory mediators. In LPS-stimulated BV2 microglial cells, treatment with this compound led to a reduction in the expression of these pro-inflammatory cytokines. nih.govnih.gov This indicates that this compound's anti-inflammatory effects are, in part, due to its ability to suppress the production of key inflammatory signaling molecules.
Modulation of Toll-like Receptor 4 (TLR4) Pathway
The Toll-like Receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and initiates a signaling cascade leading to inflammation. nih.govnih.govsemanticscholar.orgbohrium.com The inhibition of the TLR4 pathway has been linked to the promotion of microglial M2 polarization and the suppression of neuroinflammation. nih.gov While direct modulation of TLR4 by this compound is an area of ongoing investigation, its ability to counteract LPS-induced inflammation in microglial cells suggests a potential interaction with the TLR4 signaling pathway. nih.gov Given that this compound inhibits downstream effects of LPS activation, such as MAPK signaling and cytokine production, it is plausible that it may interfere with the TLR4 pathway at some level.
Antioxidant Activities
This compound demonstrates significant antioxidant properties by modulating various cellular pathways involved in redox homeostasis. Its activity is characterized by the direct reduction of oxidative stress markers and the enhancement of the body's endogenous antioxidant defense systems.
Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to cellular damage. dtu.dkmedpharmres.com Malondialdehyde (MDA) is a key indicator of lipid peroxidation, a process of oxidative degradation of lipids. mdpi.com Studies have shown that this compound effectively counteracts oxidative stress by diminishing the levels of both ROS and MDA.
In cellular models, this compound has been observed to inhibit the formation of ROS. polyu.edu.hk Specifically, in PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R) injury, treatment with this compound prevented oxidative stress by reducing the generation of ROS and lowering MDA levels. researchgate.netresearchgate.net This protective effect helps to maintain cellular integrity against oxidative damage.
Table 1: Effect of this compound on Oxidative Stress Markers
| Marker | Effect | Cellular Model | Finding |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Reduction | Human Liver HepG2 Cells | Inhibited the formation of ROS. polyu.edu.hk |
| Reactive Oxygen Species (ROS) | Reduction | PC12 Cells | Prevented ROS generation under OGD/R-induced injury. researchgate.netresearchgate.net |
The body possesses a network of antioxidant enzymes to neutralize harmful ROS. Superoxide dismutase (SOD) is a crucial enzyme in this defense system, catalyzing the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. mdpi.comresearchgate.net Research indicates that this compound can bolster this enzymatic defense.
Beyond direct ROS scavenging and enhancing antioxidant enzymes, this compound can activate intrinsic cellular pathways that protect against oxidative damage. A key mechanism in this regard is the induction of Heme oxygenase-1 (HO-1), an enzyme with significant antioxidant and cytoprotective functions. polyu.edu.hk
Studies have demonstrated that the antioxidant activity of this compound is linked to its ability to activate the HO-1 pathway. polyu.edu.hk In human liver HepG2 cells, this compound and its stereoisomer Senkyunolide I were shown to attenuate oxidative damage through this mechanism. polyu.edu.hk The induction of HO-1 represents a critical endogenous cytoprotective response, highlighting a sophisticated mode of action for this compound in combating oxidative stress. polyu.edu.hk
Anti-osteoporosis Research
Osteoporosis is a disease characterized by reduced bone mineral density and strength, leading to an increased risk of fractures. nih.gov The condition often involves an imbalance in bone remodeling, with excessive bone resorption by osteoclasts. researchgate.net Preclinical evidence suggests this compound may offer therapeutic potential by targeting osteoclast activity. nih.govnih.gov
Osteoclasts are specialized cells responsible for bone resorption, and their excessive formation (osteoclastogenesis) is a hallmark of osteoporosis. nih.gov this compound has been investigated for its ability to inhibit this process.
In an in vivo experimental model of postmenopausal osteoporosis, this compound demonstrated a therapeutic effect in ovariectomized (OVX) mice by inhibiting the formation of osteoclasts. nih.gov This finding was corroborated by in vitro experiments, which confirmed that this compound directly inhibits osteoclast differentiation. nih.gov These results indicate that this compound can effectively suppress the pathological generation of osteoclasts that drives extensive bone resorption. nih.govnih.gov
Table 2: Anti-osteoporotic Effects of this compound
| Activity | Model | Key Finding |
|---|---|---|
| Inhibition of Osteoclast Formation | Ovariectomized (OVX) Mice | Exerted a therapeutic effect in a model of postmenopausal osteoporosis. nih.gov |
The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is a critical cytokine that binds to its receptor, RANK, on osteoclast precursors, initiating signaling cascades essential for their differentiation and activation. researchgate.netnih.govbslonline.org The modulation of this pathway is a key strategy in developing anti-osteoporotic therapies. nih.gov
Research has shown that this compound exerts its anti-osteoclastogenic effects by interfering with this crucial signaling pathway. nih.gov Western blot analysis revealed that this compound downregulates the activation of NF-κB signaling induced by RANKL. nih.gov Furthermore, it was found to suppress the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways, which are also involved in osteoclastogenesis. nih.govuni-freiburg.de By regulating these RANKL-induced signaling pathways, this compound effectively attenuates osteoclast formation, suggesting its potential as a treatment for postmenopausal osteoporosis. nih.gov
Anti-atherosclerotic and Smooth Muscle Cell Proliferation Modulation
This compound has been investigated for its potential role in cardiovascular health, particularly concerning the processes underlying atherosclerosis. Research has focused on its influence on vascular smooth muscle cells and red blood cells, both of which are integral to the pathogenesis of atherosclerotic plaques.
Inhibition of Primary Mouse Aorta Smooth Muscle Cell (SMC) Proliferation
The proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the development and progression of atherosclerosis. While direct studies specifically detailing the inhibitory effects of this compound on primary mouse aorta smooth muscle cell proliferation are not extensively documented, research on related phthalide (B148349) compounds and plant extracts containing them provides significant insights. Phthalides, as a class of compounds, have demonstrated various bioactivities, including the modulation of vascular function.
For instance, extracts from Ligusticum chuanxiong and Angelica sinensis, natural sources of senkyunolides, have been shown to significantly inhibit serum-induced VSMC proliferation. This inhibition is associated with an arrest of the cell cycle, preventing the transition from the G1 to the S phase. Another related phthalide, 3-n-butylphthalide, has been found to suppress VSMC proliferation stimulated by platelet-derived growth factor (PDGF-BB), a key mitogen involved in atherosclerosis, by inducing autophagy. Although this evidence is not specific to this compound, it points to a class effect of phthalides on inhibiting VSMC proliferation, a key anti-atherosclerotic mechanism.
Effects on Erythrocytes
The behavior of erythrocytes (red blood cells) can contribute to vascular occlusion and thrombosis, which are complications of atherosclerosis. This compound has been specifically identified for its protective effects on erythrocytes. Research indicates that this compound can reduce the metamorphose damage of red blood cells. researchgate.net Furthermore, it has been shown to prevent the aggregation of red blood cells. researchgate.net By maintaining the integrity and fluidity of erythrocytes, this compound may help to prevent the formation of microthrombi and improve microcirculation, thereby contributing to its potential anti-atherosclerotic profile.
Other Investigated Biological Activities (Preclinical)
Beyond its effects related to atherosclerosis, the broader class of senkyunolides, including this compound, has been evaluated for a range of other pharmacological activities in preclinical models.
Antithrombotic and Antiplatelet Properties (General Senkyunolides)
Senkyunolides are recognized for their antithrombotic and antiplatelet activities. nih.govmdpi.comnih.gov These properties are crucial for preventing the formation of blood clots (thrombi) that can lead to heart attacks and strokes. The antiplatelet effects involve the inhibition of platelet aggregation, a key initial step in thrombus formation. These activities are consistent with the traditional uses of plants like Ligusticum chuanxiong, which are rich in these compounds, for promoting blood circulation. nih.gov
Analgesic Effects (General Senkyunolides)
The senkyunolide class of compounds has also been reported to possess analgesic, or pain-relieving, effects. nih.govmdpi.comnih.gov This pharmacological activity has been noted in various preclinical studies, suggesting a potential role for these compounds in pain management. The ability of some senkyunolides to cross the blood-brain barrier may contribute to their mechanisms of action for neurological conditions, including pain.
Cytotoxic Activities in Specific Cancer Cell Lines
This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. In a study assessing a panel of butylphthalide (B1668128) derivatives, this compound demonstrated measurable cytotoxic activity. The research quantified its inhibitory effects on the proliferation of human large-cell lung cancer (H460), human liver cancer (SMMC7721), and human gastric cancer (BGC823) cell lines. The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), indicate its potential as a cytotoxic agent.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| H460 | Large-Cell Lung Cancer | >100 |
| SMMC7721 | Liver Cancer | 87.23 |
| BGC823 | Gastric Cancer | 86.14 |
Data sourced from a study on the cytotoxic activities of butylphthalide derivatives.
These findings are supported by broader research indicating that phthalides from sources like Angelica sinensis exert dose-dependent cytotoxicity against various cancer cell lines.
Structure Activity Relationship Sar Studies
Impact of Structural Isomerism (e.g., Senkyunolide H vs. Senkyunolide I) on Biological Activity
Structural isomerism plays a pivotal role in modulating the biological activity of phthalides. Comparative studies involving this compound and its isomers, such as Senkyunolide I, have revealed distinct differences in their potency and efficacy. For instance, in studies assessing the inhibition of smooth muscle cell (SMC) proliferation, a key factor in atherosclerosis, a hierarchy of activity has been observed among various phthalides. This compound has consistently demonstrated potent activity, often ranking among the most effective compounds tested, alongside Senkyunolide L. Senkyunolide I, while also exhibiting activity, typically shows a lower potency compared to this compound in these specific assays fao.orgchemfaces.com. This suggests that subtle differences in stereochemistry and functional group positioning between isomers can significantly influence their interaction with biological targets.
Table 1: Comparative Inhibition of Smooth Muscle Cell Proliferation (Anti-atherosclerotic Activity)
| Compound | Relative Potency (Inhibition) | Source |
| Senkyunolide L | Highest | fao.orgchemfaces.com |
| This compound | High | fao.orgchemfaces.com |
| Senkyunolide J | Moderate | fao.org |
| Senkyunolide I | Moderate | fao.orgchemfaces.com |
| Ligustilide (B1675387) | Moderate | fao.org |
| Senkyunolide A | Moderate | fao.org |
| Butylidenephthalide | Lower | fao.org |
Contribution of Specific Functional Groups (e.g., (Z)-6,7-dihydroxy isomer) to Pharmacological Effects
The presence and configuration of specific functional groups within the this compound molecule are critical determinants of its pharmacological effects. The phthalide (B148349) core, characterized by a lactone ring fused to a benzene (B151609) ring, provides a fundamental scaffold. However, the dihydroxy substitution pattern, particularly the (Z)-6,7-dihydroxy configuration present in this compound, has been identified as essential for certain biological activities fao.org. Research indicates that this specific arrangement of hydroxyl groups on the dihydroligustilide framework is crucial for its potent anti-competent effect on SMC proliferation, a mechanism linked to anti-atherosclerotic properties fao.org. The precise spatial orientation of these hydroxyl groups likely facilitates optimal binding to cellular targets involved in regulating cell growth and inflammatory pathways.
Systematic SAR Analysis of this compound and Related Butylphthalide (B1668128) Derivatives
Systematic SAR analyses of butylphthalide derivatives (BPDs), including this compound, have been conducted to identify key structural elements responsible for their cytotoxic and anti-invasion activities. These studies have highlighted the importance of specific regions within the BPD structure. For instance, research has indicated that the sp2 hybridized carbons at the C-7 and C-7a positions of the phthalide ring system are essential for the cytotoxic activities observed in BPDs mdpi.comnih.gov. Modifications or the presence of specific substituents in these regions can significantly impact the compound's ability to inhibit cancer cell growth and invasion. While this compound itself has shown potent antiproliferative effects on vascular smooth muscle cells researchgate.net, broader SAR studies on related BPDs provide a more comprehensive understanding of the structural requirements for cytotoxic activity.
Correlations between Chemical Structure and Activity Profiles (e.g., Anti-inflammatory, Anti-atherosclerotic, Cytotoxic)
The chemical structure of this compound is directly correlated with its observed pharmacological profiles.
Anti-atherosclerotic Activity: this compound's potent inhibition of smooth muscle cell proliferation, as detailed in Table 1, positions it as a promising candidate for anti-atherosclerotic drug development fao.orgchemfaces.comresearchgate.net. Studies also suggest it can reduce red blood cell damage and aggregation, further contributing to its vascular protective effects chemfaces.com. The (Z)-6,7-dihydroxy moiety is particularly implicated in these anti-atherosclerotic mechanisms fao.org.
Anti-inflammatory Activity: this compound exhibits notable anti-inflammatory properties, evidenced by its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. While other phthalides like Falcarindiol show higher potency in this specific assay, this compound demonstrates significant inhibitory activity semanticscholar.orgnih.gov. Furthermore, it has been shown to alleviate neuroinflammatory injury and oxidative damage in liver cells, suggesting broad anti-inflammatory potential through mechanisms possibly involving the modulation of signaling pathways like NF-κB usda.govhep.com.cn.
Cytotoxic and Antiproliferative Activity: this compound demonstrates significant antiproliferative activity against primary mouse aorta smooth muscle cells, with an IC50 value reported as less than 0.1 µg/ml researchgate.net. This potent effect underscores the importance of its structural features in disrupting cellular proliferation pathways. While some studies indicate other compounds might be more potent in specific cancer cell line assays, the potent effect on SMCs highlights its relevance in vascular health nih.gov.
Table 2: Anti-inflammatory Activity (NO Inhibition in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (μM) | Source |
| Falcarindiol | 4.31 ± 5.22 | semanticscholar.orgnih.gov |
| Ligustilidiol | 72.78 ± 5.13 | semanticscholar.orgnih.gov |
| 6-hydroxy-7-methoxy-dihydroligustilide | 152.95 ± 4.23 | semanticscholar.orgnih.gov |
| This compound | 173.42 ± 3.22 | semanticscholar.orgnih.gov |
Advanced Research Methodologies and Approaches
Network Pharmacology for Mechanistic Investigation and Target Identification
Network pharmacology offers a systems-level perspective to unravel the intricate mechanisms of bioactive compounds by analyzing interactions between drugs, targets, and diseases within biological networks. This approach is crucial for understanding the multi-target, multi-pathway nature of Senkyunolide H's effects.
Construction and Analysis of Protein-Protein Interaction (PPI) Networks
The construction and analysis of Protein-Protein Interaction (PPI) networks are fundamental to network pharmacology, enabling the identification of key molecular players and pathways involved in a compound's action. Studies have utilized PPI networks to map potential targets of this compound and their interconnections.
In one significant study investigating this compound (SEH) against Cerebral Ischemic Stroke (CIS), a comprehensive PPI network was constructed. This involved building separate networks for SEH targets and CIS-related targets, followed by merging them to identify overlapping targets. The SEH targets PPI network comprised 639 nodes and 7,724 edges, while the CIS-related targets network contained 3,605 nodes and 89,245 edges. The merged network, representing the interplay between SEH and CIS, consisted of 352 overlapping targets and 4,754 edges frontiersin.orgnih.govnih.govfrontiersin.org. Another study exploring this compound (SNH) in the context of oxygen-glucose deprivation/reperfusion (OGD/R) also constructed a merged PPI network of SNH and OGD/R targets researchgate.netnih.gov. For comparison, a study on Chuanxiong Rhizoma for migraine constructed a PPI network with 88 nodes and 683 edges semanticscholar.org. These analyses help in identifying central nodes and critical modules within the biological system affected by this compound.
Table 1: Scale of Protein-Protein Interaction (PPI) Networks in this compound Research
| Study Context | Number of Nodes | Number of Edges | Reference(s) |
| SEH vs. Cerebral Ischemic Stroke (Merged Network) | 352 | 4,754 | frontiersin.orgnih.govnih.govfrontiersin.org |
| SEH Targets Network | 639 | 7,724 | frontiersin.orgnih.govnih.govfrontiersin.org |
| CIS-Related Targets Network | 3,605 | 89,245 | frontiersin.orgnih.govnih.govfrontiersin.org |
| SNH vs. OGD/R (Merged Network) | Not Specified | Not Specified | researchgate.netnih.gov |
| Chuanxiong Rhizoma (CR) for Migraine (Overlapping Targets) | 88 | 683 | semanticscholar.org |
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Enrichment Analysis
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses are vital for annotating the functions of identified targets and pathways, providing insights into the biological processes and molecular mechanisms influenced by this compound.
In the context of Cerebral Ischemic Stroke (CIS), GO enrichment analysis indicated that this compound (SEH) may exert its therapeutic effects by regulating several biological processes. These include "regulation of transcription from RNA polymerase II promoter," "epidermal growth factor receptor signaling pathway," and "phosphatidylinositol-mediated signaling." Furthermore, identified molecular functions encompassed "transcription factor binding," "protein phosphatase binding," and "nitric oxide synthase regulator activity" frontiersin.orgnih.govnih.govfrontiersin.org.
Table 2: Key Gene Ontology (GO) and KEGG Pathways Enriched in this compound Research
| Analysis Type | Category/Pathway Name | Description/Role | Reference(s) |
| GO | Regulation of transcription from RNA polymerase II promoter | Biological process related to gene expression control. | frontiersin.orgnih.govnih.govfrontiersin.org |
| GO | Epidermal growth factor receptor signaling pathway | Signaling pathway involved in cell growth, proliferation, and differentiation. | frontiersin.orgnih.govnih.govfrontiersin.org |
| GO | Phosphatidylinositol-mediated signaling | Signaling pathways regulating various cellular processes via phosphatidylinositol derivatives. | frontiersin.orgnih.govnih.govfrontiersin.org |
| GO | Transcription factor binding | Molecular function of proteins that bind to specific DNA sequences to regulate transcription. | frontiersin.orgnih.govnih.govfrontiersin.org |
| GO | Protein phosphatase binding | Molecular function of proteins that bind to protein phosphatases, influencing protein dephosphorylation. | frontiersin.orgnih.govnih.govfrontiersin.org |
| GO | Nitric oxide synthase regulator activity | Molecular function related to the regulation of nitric oxide synthesis. | frontiersin.orgnih.govnih.govfrontiersin.org |
| KEGG | PI3K/Akt signaling pathway | Key pathway involved in cell survival, growth, proliferation, and metabolism. | frontiersin.orgnih.govnih.govfrontiersin.org |
| KEGG | cAMP signaling pathway | Signaling pathway mediating cellular responses to various extracellular signals. | researchgate.netnih.gov |
| KEGG | ErbB signaling pathway | Pathway involved in cell growth and survival, often dysregulated in cancer. | frontiersin.orgnih.govnih.govfrontiersin.org |
| KEGG | Neurotrophin signaling pathway | Pathways regulating neuronal survival, growth, and differentiation. | frontiersin.orgnih.govnih.govfrontiersin.org |
| KEGG | FOXO signaling pathway | Pathway involved in stress resistance, metabolism, and cell cycle regulation. | frontiersin.orgnih.govnih.govfrontiersin.org |
| KEGG | Estrogen signaling pathway | Pathway mediating the effects of estrogen, involved in various physiological processes. | frontiersin.orgnih.govnih.govfrontiersin.org |
In Silico and In Vitro Validation of Ingredient-Target Interactions
Following network-based predictions, in silico and in vitro methods are employed to validate the direct interactions between this compound and its putative targets, providing experimental evidence for its mechanism of action.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (this compound or related compounds) to a target protein. This method helps in understanding the molecular basis of interaction and identifying potential binding sites.
In studies involving related phthalides, molecular docking has been extensively used. For instance, molecular docking simulations predicted a stable binding interaction between Senkyunolide I (SI) and the Vitamin D Receptor (VDR), with a calculated binding energy of −7.0 kcal/mol nih.gov. In another context, molecular docking was performed for isocnidilide, a compound from Apium graveolens, against cyclooxygenase-2, revealing a high binding affinity, suggesting potential anti-inflammatory activity nih.gov. Studies on Ligusticum chuanxiong components have also employed molecular docking to assess binding affinities with various target proteins, such as SRC, BCL2, AKT1, and HSP90AA1, validating potential interactions researchgate.net. Senkyunolide A has also been subjected to molecular docking simulations with Akt1 to explore its binding patterns nih.gov.
Table 3: Molecular Docking Simulation Results for Senkyunolide Compounds and Related Molecules
| Compound | Target Protein | Binding Affinity/Score | Notes | Reference(s) |
| Senkyunolide I | Vitamin D Receptor (VDR) | −7.0 kcal/mol | Predicted stable binding. | nih.gov |
| Isocnidilide | Cyclooxygenase-2 | High binding affinity | Suggests potential anti-inflammatory activity. | nih.gov |
| Senkyunolide A | Akt1 | Not Specified | Docking performed to explore binding patterns. | nih.gov |
| Various LCH components | SRC, BCL2, AKT1, HSP90AA1 | Not Specified | Docking used to assess binding with hub target proteins. | researchgate.net |
Surface Plasmon Resonance (SPR) Assays
Surface Plasmon Resonance (SPR) is a label-free, real-time biophysical technique used to quantitatively measure binding interactions between molecules, such as a compound and its protein target. It provides kinetic and affinity data (e.g., KD, kon, koff).
SPR assays have been instrumental in validating ingredient-target interactions. In one study, an SPR-based strategy was developed to screen ligands from herbal medicines. This approach successfully screened Senkyunolide I (SI) from Chuanxiong extract, determining an affinity constant (KD) between SI and CXCR4 of 2.94 ± 0.36 μM acs.orgresearchgate.net. Another study investigating Senkyunolide A's interaction with Akt1 utilized SPR to evaluate binding affinity, calculating the KD using a 1:1 steady binding model nih.gov. While not detailed for this compound specifically, SPR has also been employed in broader studies validating ingredient-target interactions for compounds including this compound researcher.life.
Table 4: Surface Plasmon Resonance (SPR) Binding Affinities
| Compound | Target Protein | Binding Affinity (KD) | Method/Instrument | Reference(s) |
| Senkyunolide I | CXCR4 | 2.94 ± 0.36 μM | SPR (Biacore, etc.) | acs.orgresearchgate.net |
| Senkyunolide A | Akt1 | Calculated (Value not specified) | SPR (Biacore T200) | nih.gov |
| This compound | Not Specified | Not Specified | SPR (Validation study) | researcher.life |
Integrative Metabolite Profiling and Transcriptome Analysis for Biosynthesis Elucidation
Integrative approaches combining metabolite profiling and transcriptome analysis are essential for understanding the biosynthesis pathways of natural products like this compound. These methods help identify key enzymes and regulatory genes involved in the production and accumulation of these compounds in plants.
Research on Angelica sinensis has utilized ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) for metabolite profiling and Illumina MiSeq high-throughput sequencing for transcriptome analysis to investigate phthalide (B148349) biosynthesis. This research identified several phthalides, including ligustilide (B1675387), butylphthalide (B1668128), butylidenephalide, this compound, senkyunolide I, and senkyunolide A, in the roots of A. sinensis frontiersin.orgnih.gov. Quantitative analysis revealed that this compound levels were significantly higher in certain samples (2.795 ± 0.66 μg/g) compared to others (1.516 ± 0.52 μg/g) frontiersin.orgnih.gov. Furthermore, studies have proposed enzymes such as polyphenol oxidase and shikimate dehydrogenase as potentially contributing to the transformation pathways of phthalides, for example, from ligustilide to senkyunolide I frontiersin.orgnih.govresearchgate.net. These findings provide a foundation for understanding the genetic and enzymatic basis of phthalide production in medicinal plants.
Table 5: Phthalide Identification and Quantitative Data in Angelica sinensis
| Phthalide Name | Identified in A. sinensis Roots | Average Level (μg/g) in ZC Samples | Average Level (μg/g) in ZT Samples | Reference(s) |
| Ligustilide | Yes | 6439 (mg/g) | 5327 (mg/g) | frontiersin.orgnih.gov |
| Butylphthalide | Yes | 181.6 ± 37.08 | 3.088 ± 1.30 | frontiersin.orgnih.gov |
| Butylidenephalide | Yes | 42.47 ± 6.82 | 37.07 ± 13.10 | frontiersin.orgnih.gov |
| This compound | Yes | 2.795 ± 0.66 | 1.516 ± 0.52 | frontiersin.orgnih.gov |
| Senkyunolide I | Yes | 56.20 ± 8.45 | 43.51 ± 17.60 | frontiersin.orgnih.gov |
| Senkyunolide A | Yes | 535.5 ± 81.09 | 7.495 ± 2.49 | frontiersin.orgnih.gov |
Note: Ligustilide levels are reported in mg/g, while other phthalides are in μg/g.
List of Compounds Mentioned:
this compound (SEH, SNH, SH)
Senkyunolide I (SEI, SI)
Senkyunolide A (SA)
Ligustilide (LIG)
Butylphthalide
Butylidenephalide
Isocnidilide
Future Research Directions and Translational Potential
Further Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms
Sesquiterpene lactones (STLs), including Senkyunolide H, are biosynthesized from farnesyl diphosphate (B83284) (FPP), a precursor derived from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) nih.govroyalsocietypublishing.orgtandfonline.comfao.orgrsc.org. The general pathway involves the cyclization of FPP into germacrene A by sesquiterpene synthases, followed by oxidative modifications catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) to form the characteristic lactone ring and diverse skeletal structures nih.govroyalsocietypublishing.orgfao.orgtandfonline.comup.ac.za. While these general biosynthetic routes are understood, the specific enzymatic machinery, genetic regulation, and key intermediates involved in the precise biosynthesis of this compound remain areas requiring detailed investigation fao.orgtandfonline.comup.ac.za. Future research should aim to identify the specific genes, enzymes (e.g., particular CYPs and cyclases), and regulatory factors that govern this compound production. A deeper understanding of these pathways could facilitate biotechnological approaches for its sustainable production and enable the targeted engineering of novel derivatives through metabolic engineering or synthetic biology strategies.
Comprehensive Structure-Activity Relationship Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how molecular modifications influence biological activity, thereby guiding the design of more effective therapeutic agents researchgate.netcore.ac.ukresearchgate.net. For sesquiterpene lactones, the α-methylene-γ-lactone moiety is widely recognized as a critical pharmacophore, essential for their cytotoxic and anti-inflammatory effects, often acting via Michael-type addition with nucleophilic sites in proteins researchgate.netcore.ac.ukresearchgate.netmdpi.comnih.gov. Research into other sesquiterpene lactones has highlighted the importance of stereochemistry, the presence of hydroxyl or ester groups, and specific ring structures in modulating activity nih.govnih.govnih.govmdpi.com. For instance, SAR studies on compounds related to STAT3 inhibition have shown that stereochemical aspects and specific torsion angles significantly influence activity nih.govnih.gov. Similarly, derivatives of 2α-hydroxyl-3β-angeloylcinnamolide (HAC) demonstrated modulated anti-inflammatory effects, with an acetyl ester derivative (PJH-1) showing enhanced inhibition of NO and TNF-α production compared to the parent compound hilarispublisher.com. Studies on sesquiterpene lactone derivatives for anti-hepatocellular carcinoma (HCC) activity identified potent compounds, while modifications like the reduction of the α-methylene-γ-lactone double bond led to decreased potency mdpi.com.
While these studies offer valuable insights into the SAR of the broader sesquiterpene lactone class, comprehensive SAR studies specifically focused on this compound and its synthetic derivatives are crucial. Such investigations would systematically explore how structural modifications—including alterations to the phthalide (B148349) ring, side chain, or stereochemistry—impact its various biological activities, such as its anti-inflammatory, neuroprotective, and anti-osteoporotic effects. This would enable the identification of structural determinants responsible for its efficacy and selectivity, guiding the rational design of optimized analogs.
Q & A
Q. What analytical techniques are recommended for determining the purity of Senkyunolide H in experimental settings?
this compound's purity can be assessed using high-performance liquid chromatography (HPLC) for quantitative analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Ensure proper storage conditions (e.g., controlled temperature and humidity) to maintain stability, as its molecular formula (C₁₂H₁₆O₄) and solid-state properties may influence degradation under suboptimal conditions .
Q. What are the key physicochemical properties of this compound that influence its handling in laboratory settings?
Key properties include its molecular weight (224.3 g/mol), solid-state form, and solubility profile. These factors dictate storage requirements (e.g., desiccated environments) and solvent selection for dissolution in experiments. No significant hazards are reported under standard handling protocols, but gloves resistant to organic solvents are advised during manipulation .
Q. How can researchers validate the identity of this compound in natural product extracts?
Combine chromatographic separation (e.g., column chromatography) with mass spectrometry (MS) for precise identification. Cross-reference retention times and fragmentation patterns with authenticated standards. Secondary confirmation via infrared (IR) spectroscopy can resolve ambiguities in structural isomers .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory reports on this compound's bioactivity?
Discrepancies may arise from variations in extraction methods (e.g., supercritical CO₂ vs. ethanol extraction) or assay conditions (e.g., cell line specificity). Standardize protocols by:
- Using validated cell lines with consistent passage numbers.
- Including positive and negative controls in bioassays.
- Reporting detailed extraction parameters (e.g., temperature, solvent ratios). Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure methodological rigor .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?
Implement quality-by-design (QbD) principles:
- Monitor reaction intermediates via thin-layer chromatography (TLC).
- Optimize catalytic conditions (e.g., temperature, pH) using response surface methodology (RSM).
- Validate synthetic routes with orthogonal analytical techniques (e.g., HPLC-MS, X-ray diffraction for crystalline forms). Document deviations using standardized reporting templates to enhance reproducibility .
Q. How can researchers reconcile conflicting data on this compound's pharmacokinetic properties in preclinical models?
Conduct meta-analyses of existing studies to identify confounding variables (e.g., administration routes, animal strain differences). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution-metabolism-excretion (ADME) profiles. Validate models with in vivo studies that control for diet, microbiota, and metabolic enzyme activity .
Q. What methodological considerations are critical when evaluating this compound's mechanism of action in vitro?
- Select cell lines with relevant receptor/kinase expression profiles.
- Use concentration-response curves to establish EC₅₀/IC₅₀ values.
- Employ siRNA knockdown or CRISPR-Cas9 models to confirm target specificity.
- Include counter-screens for off-target effects (e.g., mitochondrial toxicity assays). Ensure data transparency by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Data Analysis & Reporting
Q. How should researchers handle outlier data points in this compound dose-response studies?
Apply Grubbs' test or Dixon's Q-test to statistically identify outliers. Investigate potential sources (e.g., instrument calibration errors, contamination) before exclusion. Report all raw data in supplementary materials to enable independent validation .
Q. What frameworks are effective for integrating this compound research into broader literature reviews?
Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure literature searches. Aggregate findings using systematic review tools like PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses). Cross-reference chemical databases (e.g., PubChem, Reaxys) for structural analogs and bioactivity data .
Novel Research Directions
Q. How can computational methods enhance the study of this compound's structure-activity relationships (SAR)?
Apply molecular docking simulations to predict binding affinities for target proteins (e.g., cyclooxygenase-2). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use machine learning models trained on phytochemical datasets to prioritize synthetic derivatives for testing .
Q. What ethical and practical challenges arise when transitioning this compound research to in vivo models?
Address ethical compliance (e.g., IACUC approval) and species-specific metabolic differences. Design pharmacokinetic studies with staggered sampling times to capture metabolite profiles. Use microdosing approaches in early-stage trials to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
